molecular formula C12H14O5 B13929454 5-(methoxymethoxy)-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one CAS No. 888958-28-9

5-(methoxymethoxy)-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one

Cat. No.: B13929454
CAS No.: 888958-28-9
M. Wt: 238.24 g/mol
InChI Key: MKQNGRPRHVXONX-UHFFFAOYSA-N
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Description

5-(Methoxymethoxy)-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one is a chemical compound belonging to the class of benzo[d][1,3]dioxin-4-ones These compounds are characterized by a dioxin ring structure fused with a benzene ring

Preparation Methods

The synthesis of 5-(methoxymethoxy)-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one can be achieved through several routes. One common method involves the reaction of salicylic acid derivatives with acetylenic esters in the presence of copper(I) iodide (CuI) and sodium bicarbonate (NaHCO3) in acetonitrile . This reaction proceeds at room temperature and yields the desired benzo[d][1,3]dioxin-4-one derivatives. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, efficiency, and safety.

Chemical Reactions Analysis

5-(Methoxymethoxy)-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 5-(methoxymethoxy)-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one involves its interaction with specific molecular targets. The compound may exert its effects through the activation or inhibition of certain enzymes or receptors. For instance, it may interact with the aryl hydrocarbon receptor (AhR), leading to downstream effects on gene expression and cellular pathways . The exact molecular targets and pathways involved depend on the specific biological context and the compound’s derivatives.

Comparison with Similar Compounds

5-(Methoxymethoxy)-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one can be compared with other similar compounds, such as:

Properties

CAS No.

888958-28-9

Molecular Formula

C12H14O5

Molecular Weight

238.24 g/mol

IUPAC Name

5-(methoxymethoxy)-2,2-dimethyl-1,3-benzodioxin-4-one

InChI

InChI=1S/C12H14O5/c1-12(2)16-9-6-4-5-8(15-7-14-3)10(9)11(13)17-12/h4-6H,7H2,1-3H3

InChI Key

MKQNGRPRHVXONX-UHFFFAOYSA-N

Canonical SMILES

CC1(OC2=C(C(=CC=C2)OCOC)C(=O)O1)C

Origin of Product

United States

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